molecular formula C12H18N2O2 B1212271 Diethylamino-2-butynylsuccinimide CAS No. 7591-19-7

Diethylamino-2-butynylsuccinimide

Cat. No.: B1212271
CAS No.: 7591-19-7
M. Wt: 222.28 g/mol
InChI Key: YRECZPQEZNWZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylamino-2-butynylsuccinimide is a succinimide derivative characterized by a cyclic imide core substituted with a diethylamino group and a 2-butynyl chain. The succinimide scaffold is a well-studied pharmacophore in medicinal chemistry, often associated with anticonvulsant and enzyme-inhibitory properties. This combination of substituents may influence bioavailability, metabolic stability, and intermolecular interactions in biological systems .

Properties

CAS No.

7591-19-7

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-[4-(diethylamino)but-2-ynyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H18N2O2/c1-3-14(4-2)8-6-5-7-10-9-11(15)13-12(10)16/h10H,3-4,7-9H2,1-2H3,(H,13,15,16)

InChI Key

YRECZPQEZNWZEK-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CCC1CC(=O)NC1=O

Canonical SMILES

CCN(CC)CC#CCC1CC(=O)NC1=O

Synonyms

diethylamino-2-butynylsuccinimide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-Methyl-α-phenylsuccinimide

Structural Differences :

  • Core : Both compounds share the succinimide ring.
  • Substituents: Diethylamino-2-butynylsuccinimide has a diethylamino group and a 2-butynyl chain, whereas α-methyl-α-phenylsuccinimide features methyl and phenyl groups at the α-positions.

Physicochemical Properties :

Property This compound α-Methyl-α-phenylsuccinimide
Molecular Weight ~238.3 g/mol (estimated) ~217.2 g/mol
Polarity Moderate (diethylamino enhances solubility; alkyne increases lipophilicity) Low (phenyl group dominates)
Melting Point Not reported; likely lower due to alkyne flexibility 145–147°C (crystalline form)

Functional Implications :

  • The 2-butynyl group in this compound may enhance membrane permeability compared to the phenyl group in α-methyl-α-phenylsuccinimide.
  • The diethylamino group could enable protonation at physiological pH, facilitating interactions with biological targets (e.g., ion channels or enzymes) .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide

Structural Differences :

  • Core: this compound has a succinimide ring, while N-[2-(diethylamino)ethyl]-2-phenylacetamide is an acetamide derivative with a linear structure.
  • Substituents: Both compounds feature diethylamino groups, but the latter’s ethyl spacer and phenylacetamide tail distinguish its pharmacokinetic profile.

Solubility and Stability :

Property This compound N-[2-(Diethylamino)ethyl]-2-phenylacetamide
Aqueous Solubility Moderate (pH-dependent) High (amide and ethylamino enhance solubility)
Metabolic Stability Potential oxidation at alkyne Likely hydrolysis of the acetamide bond
2-Aminobenzamides

Structural Differences :

  • Core: 2-Aminobenzamides feature a benzamide backbone, whereas this compound is a cyclic imide.
  • Functional Groups: Both contain amino groups, but the latter’s alkyne and diethylamino substituents create distinct electronic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.